Lipophilicity (XLogP3-AA) Differentiation: Pentanamide vs. Shorter- and Longer-Chain Acyl Analogs
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide (target compound) possesses a computed XLogP3-AA of 3.9, reflecting the contribution of its five-carbon pentanamide chain [1]. This places it in an intermediate lipophilicity window relative to its closest acyl-chain analogs. For class-level comparison, a representative N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide (four-carbon chain) is predicted to have an XLogP3-AA of approximately 3.4 (estimated via atom-based contribution, difference of ~0.5 log units), while the hexanamide homolog (six-carbon chain) is predicted at approximately 4.4 (difference of +0.5 log units) [1][2]. Each ~0.5 log unit shift in XLogP3-AA corresponds to a roughly 3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, aqueous solubility, and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide (predicted XLogP3-AA ~3.4); N-[4-(4-benzylpiperazin-1-yl)phenyl]hexanamide (predicted XLogP3-AA ~4.4) |
| Quantified Difference | ~0.5 log unit difference per ±1 methylene in acyl chain (~3-fold partition difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); predictions for comparators by atom-based fragment contribution method |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound between distinct ADME property space, affecting solubility-limited absorption, brain penetration potential, and CYP-mediated clearance, making the pentanamide chain length a non-trivial selection criterion for procurement.
- [1] PubChem. N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide. CID 2767018. XLogP3-AA = 3.9. National Center for Biotechnology Information. View Source
- [2] Mannhold R, Poda GI, Ostermann C, Tetko IV. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. J Pharm Sci. 2009;98(3):861-893. doi:10.1002/jps.21494 (Methodological basis for XLogP3 and fragment contribution approach for comparator estimation). View Source
